

Application of Mepivacaine in In-Vitro Electrophysiology Patch-Clamp Studies

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Compound of Interest

Compound Name: **Mepivacaine**

Cat. No.: **B158355**

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Introduction

Mepivacaine is a local anesthetic of the amide class, widely used in clinical practice for its rapid onset and intermediate duration of action.^[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV), which is fundamental to its ability to inhibit the initiation and propagation of action potentials in neuronal and cardiac tissues.^{[1][2][3]} In addition to its effects on sodium channels, **mepivacaine** has been shown to interact with other ion channels, including various types of potassium (K⁺) channels.^{[4][5]} Patch-clamp electrophysiology is a powerful technique that allows for the detailed investigation of the effects of compounds like **mepivacaine** on ion channel function at the molecular level, providing high-resolution data on channel gating, pharmacology, and kinetics.^[6]

These application notes provide a comprehensive overview of the use of **mepivacaine** in in-vitro patch-clamp studies, including its mechanism of action, quantitative data on its effects on various ion channels, and detailed experimental protocols.

Mechanism of Action

Mepivacaine, like other local anesthetics, is a state-dependent blocker of voltage-gated sodium channels. It exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.^[7] **Mepivacaine**, in its uncharged form, crosses the cell membrane and, once inside the neuron, becomes protonated.^[8] The resulting cation then

binds to a receptor site within the pore of the sodium channel, physically occluding the channel and preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential.[3][8] This state-dependent binding leads to a use-dependent or phasic block, where the degree of inhibition increases with the frequency of channel activation.[9]

Beyond its primary target, **mepivacaine** has been shown to modulate the function of several potassium channel subtypes, which can contribute to its overall electrophysiological profile and potential side effects.[4][5]

Data Presentation

The following tables summarize the quantitative data on the effects of **mepivacaine** on various ion channels as determined by patch-clamp studies.

Table 1: Inhibitory Concentrations (IC50) of **Mepivacaine** on Voltage-Gated Sodium Channels

Channel Subtype	Cell Type/Preparation	Experimental Condition	IC50 (μM)	Reference(s)
TTX-resistant Na ⁺ currents	Dorsal root ganglion neurons (rat)	Whole-cell patch-clamp	Not specified, but reversible inhibition observed	[9]
Na ⁺ channels	Myelinated nerve fibers (amphibian)	Outside-out patch-clamp	Not specified, but reversible block observed	[10]

Table 2: Inhibitory Concentrations (IC50) of **Mepivacaine** on Potassium Channels

Channel Subtype	Cell Type/Preparation	Experimental Condition	IC50 (μM)	Reference(s)
Flicker K ⁺ channel	Myelinated nerve fibers (amphibian)	Outside-out patch-clamp	56	[4]
KCNQ1/KCNE1 channels	CHO Cells	Whole-cell patch-clamp	>1000 (low sensitivity)	[11]
ATP-dependent K ⁺ channels (KATP)	Cardiomyocytes (rat)	Excised membrane patches	Similar potency to lidocaine (IC50 ~43 μM)	[12]
Transient and sustained K ⁺ currents	Dorsal root ganglion neurons (rat)	Whole-cell patch-clamp	Inhibition observed	[13]
Rapidly inactivating K ⁺ currents	Dorsal horn neurons (rat)	Not specified	Inhibition observed	[5]

Experimental Protocols

The following are detailed protocols for investigating the effects of **mepivacaine** on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Protocol 1: Determining the Tonic Block of Voltage-Gated Sodium Channels by Mepivacaine

Objective: To determine the concentration-dependent inhibitory effect (IC50) of **mepivacaine** on voltage-gated sodium channels in a resting or low-frequency firing state.

1. Cell Preparation:

- Culture a suitable cell line expressing the sodium channel subtype of interest (e.g., HEK-293 cells stably expressing NaV1.5) or primary neurons (e.g., dorsal root ganglion neurons).

- Plate the cells onto glass coverslips 24-48 hours prior to the recording session to achieve an appropriate cell density for patching.

2. Solutions:

- External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose. To isolate sodium currents, potassium and calcium channel blockers (e.g., 10 mM TEA-Cl and 0.1 mM CdCl₂) can be added.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose. Cesium is used to block outward potassium currents from the inside.
- **Mepivacaine** Stock Solution: Prepare a 10 mM stock solution of **mepivacaine** hydrochloride in deionized water. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution.

3. Electrophysiological Recording:

- Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.
- Perfusion the chamber with the external solution at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Approach a target cell with the micropipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
- Rupture the membrane patch under the pipette tip by applying gentle suction to establish the whole-cell configuration.
- Switch the amplifier to voltage-clamp mode and hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most sodium channels are in the resting state.

4. Voltage-Clamp Protocol:

- To elicit sodium currents, apply a depolarizing voltage step (e.g., to -10 mV for 50 ms) from the holding potential.
- Apply these test pulses at a low frequency (e.g., 0.1 Hz) to allow for full recovery of the channels from inactivation between pulses.
- Record stable baseline currents in the control external solution.
- Apply increasing concentrations of **mepivacaine** via the perfusion system, allowing for complete solution exchange and equilibration at each concentration.
- Record the sodium currents at each **mepivacaine** concentration using the same voltage-step protocol.

5. Data Analysis:

- Measure the peak inward sodium current amplitude at each **mepivacaine** concentration.
- Normalize the peak current at each concentration to the control (pre-drug) current.
- Plot the normalized current as a function of the **mepivacaine** concentration and fit the data to the Hill equation to determine the IC50 value.

Protocol 2: Assessing the Use-Dependent Block of Voltage-Gated Sodium Channels by Mepivacaine

Objective: To investigate the frequency-dependent inhibition of voltage-gated sodium channels by **mepivacaine**.

1. Cell Preparation and Solutions:

- Follow steps 1 and 2 from Protocol 1.

2. Electrophysiological Recording:

- Follow step 3 from Protocol 1.

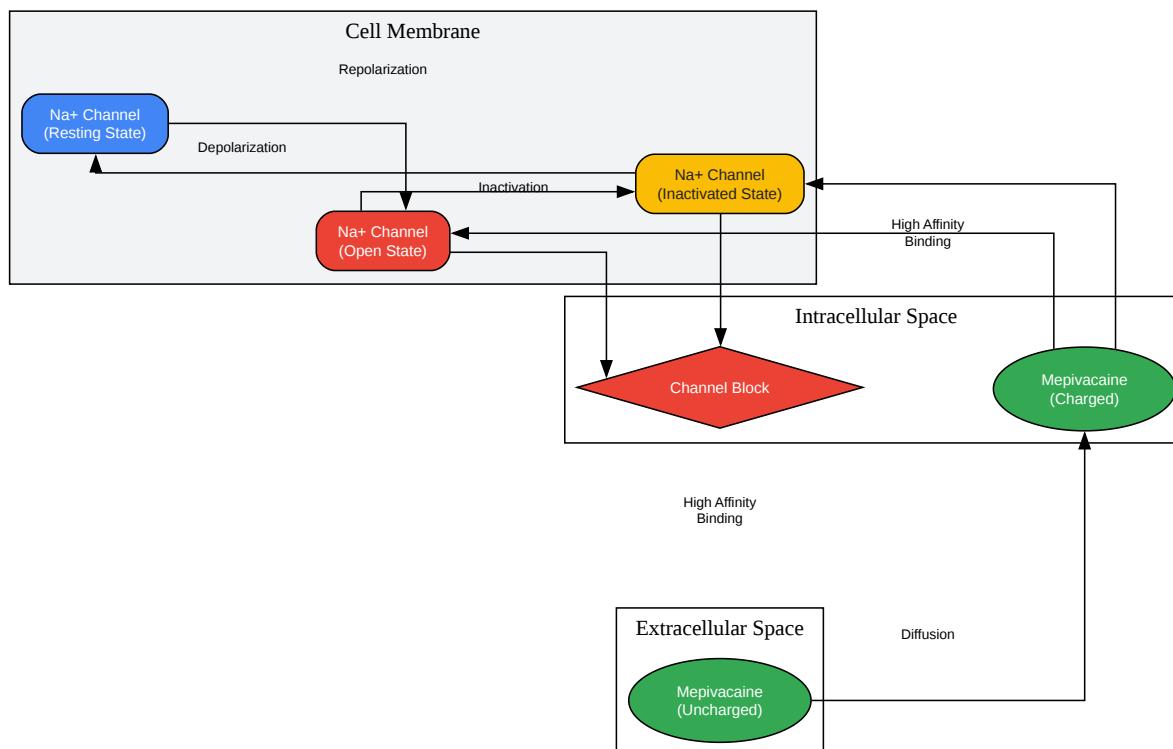
3. Voltage-Clamp Protocol:

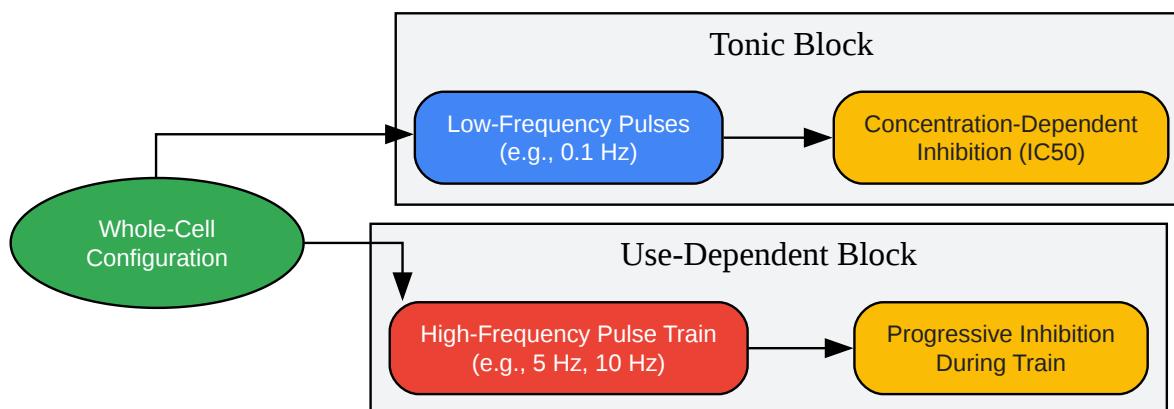
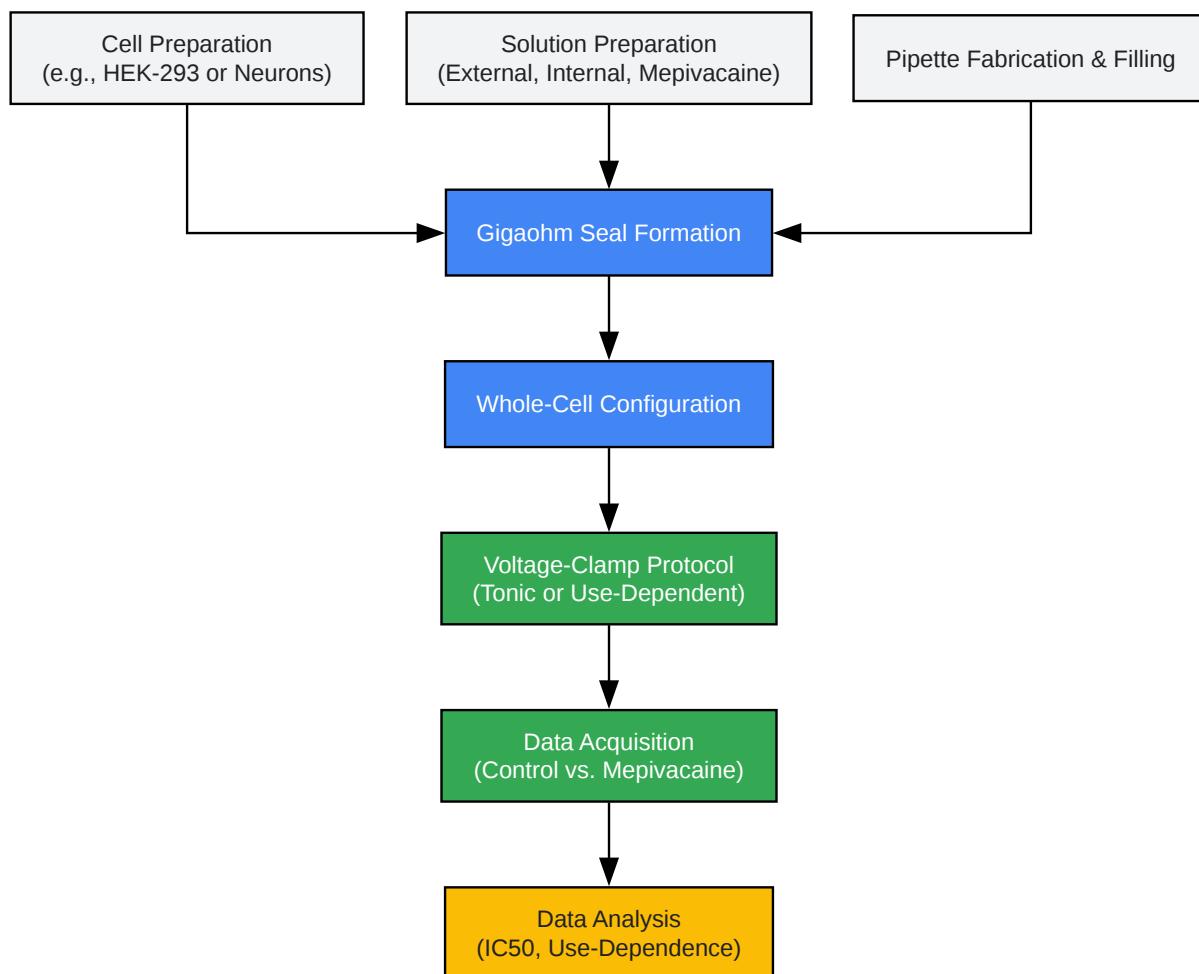
- From a holding potential of -100 mV, apply a train of short depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, or 10 Hz).
- Record the peak sodium current for each pulse in the train in the control external solution.
- Apply a fixed concentration of **mepivacaine** (e.g., the previously determined IC50 for tonic block) and allow for equilibration.
- Repeat the pulse train stimulation at the same frequencies in the presence of **mepivacaine**.

4. Data Analysis:

- For each frequency, normalize the peak current of each pulse in the train to the peak current of the first pulse in that train.
- Compare the rate and extent of current decline during the pulse train in the absence and presence of **mepivacaine**. A more rapid and pronounced decline in the presence of the drug indicates use-dependent block.
- Plot the normalized peak current as a function of the pulse number for control and **mepivacaine** conditions at different frequencies.

Visualizations



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